molecular formula C9H9BrO2 B12276363 6-Bromochroman-3-ol CAS No. 136513-99-0

6-Bromochroman-3-ol

Cat. No.: B12276363
CAS No.: 136513-99-0
M. Wt: 229.07 g/mol
InChI Key: YZVOSKBBYKXJBD-UHFFFAOYSA-N
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Description

6-Bromochroman-3-ol: is an organic compound with the molecular formula C9H9BrO It belongs to the class of brominated chromans, which are derivatives of chroman (a bicyclic structure consisting of a benzene ring fused to a tetrahydropyran ring)

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromochroman-3-ol typically involves the bromination of chroman-3-ol. One common method includes the use of bromine (Br2) in the presence of a solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 6-position of the chroman ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: 6-Bromochroman-3-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 6-Bromochroman-3-one.

    Reduction: Reduction reactions can convert it to 6-Bromochroman.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.

Major Products:

    Oxidation: 6-Bromochroman-3-one

    Reduction: 6-Bromochroman

    Substitution: Various substituted chromans depending on the nucleophile used.

Scientific Research Applications

Chemistry: 6-Bromochroman-3-ol is used as an intermediate in the synthesis of more complex organic molecules. Its brominated structure makes it a versatile building block for further functionalization.

Biology and Medicine: In medicinal chemistry, this compound and its derivatives are explored for their potential pharmacological activities. They may exhibit properties such as anti-inflammatory, antioxidant, or anticancer activities.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique structure allows for the development of novel compounds with specific properties.

Mechanism of Action

The mechanism of action of 6-Bromochroman-3-ol depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The bromine atom can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The exact pathways involved would vary based on the derivative and its intended use.

Comparison with Similar Compounds

    6-Bromochroman: Lacks the hydroxyl group at the 3-position.

    6-Bromochroman-4-one: Contains a carbonyl group at the 4-position instead of a hydroxyl group at the 3-position.

    6-Bromo-2,3-dihydrobenzofuran: A structurally related compound with a different ring system.

Uniqueness: 6-Bromochroman-3-ol is unique due to the presence of both a bromine atom and a hydroxyl group on the chroman ring. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

136513-99-0

Molecular Formula

C9H9BrO2

Molecular Weight

229.07 g/mol

IUPAC Name

6-bromo-3,4-dihydro-2H-chromen-3-ol

InChI

InChI=1S/C9H9BrO2/c10-7-1-2-9-6(3-7)4-8(11)5-12-9/h1-3,8,11H,4-5H2

InChI Key

YZVOSKBBYKXJBD-UHFFFAOYSA-N

Canonical SMILES

C1C(COC2=C1C=C(C=C2)Br)O

Origin of Product

United States

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